Pyrido[2,3-d]pyrimidin-4(1H)-one
Description
Overview of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems are complex ring structures composed of two or more heterocyclic rings that share one or more common atoms. fiveable.me These compounds are of significant interest in organic and medicinal chemistry due to their unique chemical properties and diverse biological activities. fiveable.me Their rigid structures allow for specific interactions with biological targets, which can enhance the efficacy and selectivity of drugs. fiveable.me The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings increases their reactivity and provides numerous possibilities for functionalization, making them versatile scaffolds in the design of new therapeutic agents. fiveable.mesioc-journal.cn
The development of synthetic strategies for fused heterocycles is a crucial area of research, with methods like transition metal-catalyzed cyclizations offering efficient ways to construct these complex molecules. sioc-journal.cn These systems form the core of many natural products and pharmaceuticals, contributing significantly to their therapeutic effects. fiveable.meijprajournal.com By modifying these fused heterocyclic systems, chemists can fine-tune the pharmacokinetic properties of drug candidates to improve their performance. fiveable.me
The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry. nih.gov Its presence in a molecule can influence pharmacological activity, leading to the development of a wide range of therapeutic agents. nih.gov Pyridine-containing compounds have been successfully developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov
Similarly, the pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is a vital component of numerous biologically important molecules. It is a fundamental part of nucleic acids (cytosine, thymine, and uracil), which are the building blocks of DNA and RNA. rjptonline.orgignited.in This biological significance is a key reason for the broad spectrum of pharmacological activities exhibited by pyrimidine derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. ignited.inbohrium.com The fusion of these two important heterocycles gives rise to pyridopyrimidines, a class of compounds with significant therapeutic potential. rjptonline.orgjocpr.com
Pyridopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a pyridine ring and a pyrimidine ring. wikipedia.org Depending on the position of the nitrogen atom in the pyridine ring and the fusion points, several isomeric structures are possible. The main classes of pyridopyrimidines include pyrido[2,3-d]pyrimidine (B1209978), pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine (B3350098), and pyrido[4,3-d]pyrimidine. rjptonline.orgjocpr.com
Among these, the pyrido[2,3-d]pyrimidine scaffold is the most extensively studied and is associated with a wide array of biological activities. jocpr.com Other related isomers, such as the pyrido[1,2-a]pyrimidines, also exhibit significant pharmacological properties. jocpr.comuzhnu.edu.ua
Table 1: Major Isomers of Pyridopyrimidine
| Isomer Name | Description |
| Pyrido[2,3-d]pyrimidine | The most researched isomer, known for a broad spectrum of biological activities. jocpr.com |
| Pyrido[3,2-d]pyrimidine | Reported to have antimalarial, tyrosine kinase inhibitory, and immunosuppressive activities. rjptonline.org |
| Pyrido[3,4-d]pyrimidine | Another structural isomer with distinct chemical and biological properties. uzhnu.edu.ua |
| Pyrido[4,3-d]pyrimidine | A less common isomer, but still of interest in medicinal chemistry. uzhnu.edu.ua |
| Pyrido[1,2-a]pyrimidine | A related isomer with a bridgehead nitrogen, exhibiting antimalarial and psychotropic activities. jocpr.comuzhnu.edu.ua |
Historical Context of Pyrido[2,3-d]pyrimidin-4(1H)-one Research
The synthesis of the pyrido[2,3-d]pyrimidine ring system has been a subject of interest for several decades, largely driven by its structural analogy to biologically important molecules like quinazolines and pteridines. jocpr.com Early synthetic strategies often involved the construction of the pyridine ring onto a pre-existing pyrimidine core. rjptonline.org A common approach utilized appropriately substituted 6-aminopyrimidines, such as 6-aminouracil (B15529), which could be reacted with various reagents to form the fused ring system. rjptonline.org For instance, the reaction of 6-aminouracil with 1,3-dicarbonyl compounds like acetylacetone (B45752) in the presence of phosphoric acid was an early method to produce substituted pyrido[2,3-d]pyrimidines. jocpr.com These initial synthetic explorations laid the groundwork for the development of more advanced and efficient methods for preparing these compounds and their derivatives.
Contemporary Research Landscape of this compound
In recent years, research on this compound and its derivatives has intensified, with a primary focus on its potential applications in medicinal chemistry, particularly as anticancer agents. bohrium.comnih.gov The scaffold is recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. mdpi.com
Modern research has explored the synthesis of diverse libraries of this compound derivatives to investigate their structure-activity relationships (SAR). tandfonline.comresearchgate.net These studies often involve modifications at various positions of the heterocyclic core to optimize biological activity. mdpi.comtandfonline.comresearchgate.net For example, a recent study focused on designing and synthesizing new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. tandfonline.comresearchgate.netnih.gov
Furthermore, improved and more efficient synthetic methods are continuously being developed, including one-pot, multi-component reactions and the use of microwave irradiation to expedite the synthesis of these compounds. rsc.orgscirp.org The contemporary research landscape is characterized by a multidisciplinary approach, combining organic synthesis, biological evaluation, and computational studies to design novel and potent this compound-based therapeutic agents. tandfonline.comresearchgate.net
Table 2: Recent Research Focus on this compound Derivatives
| Research Area | Key Findings and Approaches |
| Anticancer Activity | Derivatives have been designed and synthesized as inhibitors of various cancer-related targets, including tyrosine kinases (EGFR, BCR-ABL), PI3K, and CDKs. nih.govtandfonline.comresearchgate.net |
| Antimicrobial Activity | Certain 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. rsc.orgnih.gov |
| Synthetic Methodology | Development of efficient synthetic routes, such as one-pot three-component reactions and microwave-assisted synthesis, to improve yields and reduce reaction times. rsc.orgscirp.org |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the this compound scaffold to understand the structural requirements for biological activity. tandfonline.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBMWRWBWRQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179165 | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-19-3 | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Activities of Pyrido 2,3 D Pyrimidin 4 1h One Derivatives
Anticancer Activity
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines. The versatility of the pyrido[2,3-d]pyrimidine (B1209978) core allows for chemical modifications at various positions, leading to the development of compounds with enhanced potency and selectivity. Research has shown that these derivatives can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival.
For instance, certain tetracyclic derivatives have shown potent cytotoxic activity against lung (A-549) and prostate (PC-3) cancer cell lines, with some compounds exhibiting potency comparable to or greater than the standard drug erlotinib (B232). The substitution pattern on the pyrido[2,3-d]pyrimidine ring plays a crucial role in determining the anticancer efficacy. For example, the presence of electron-donating groups, such as a methoxy (B1213986) group, has been found to be beneficial for activity. The cytotoxic potential of these compounds has been evaluated against a range of cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and liver (HepG2).
Molecular Targets and Mechanisms of Action
The anticancer activity of this compound derivatives is mediated through their interaction with various molecular targets that are pivotal in cancer progression. These compounds are particularly recognized for their ability to function as kinase inhibitors, targeting multiple families of kinases involved in oncogenic signaling pathways.
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyrido[2,3-d]pyrimidine scaffold serves as an effective platform for the design of inhibitors that can target a broad cross-section of kinases.
Many this compound derivatives have been specifically designed as inhibitors of tyrosine kinases (TKs), which are critical mediators of cell growth, differentiation, and survival.
Epidermal Growth Factor Receptor (EGFR): A significant number of this compound derivatives have been developed as potent inhibitors of EGFR, including its wild-type (EGFR^WT^) and mutant forms (EGFR^T790M^). These compounds are designed to possess the essential pharmacophoric features of EGFR inhibitors. For example, compound 8d demonstrated potent cytotoxic activity against the A-549 lung cancer cell line with an IC50 value of 7.23 µM, comparable to erlotinib (IC50 = 6.53 µM). Another derivative, 5a , exhibited strong anticancer activity against hepatic (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cell lines with IC50 values of 0.3, 6.6, and 7 µM, respectively, and also showed promising inhibitory activity against EGFR.
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Certain derivatives have demonstrated inhibitory activity against PDGFRβ. Compound 5a was found to have an inhibitory effect on PDGFRβ at concentrations of 50 and 100 µM.
c-Abl and Bcr-Abl: The pyrido[2,3-d]pyrimidine derivative PD180970 is a potent ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, which is a hallmark of chronic myelogenous leukemia (CML). PD180970 was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM in K562 leukemic cells. In vitro, it potently inhibited the autophosphorylation of p210Bcr-Abl (IC50 = 5 nM) and the kinase activity of purified recombinant Abl tyrosine kinase (IC50 = 2.2 nM). This inhibition of Bcr-Abl activity by PD180970 leads to the induction of apoptosis in K562 cells.
| Compound | Target Kinase | Cell Line | IC50 (µM) |
|---|---|---|---|
| 8d | EGFR | A-549 | 7.23 |
| 8a | EGFR | PC-3 | 7.98 |
| 5a | EGFR, PDGFRβ | HepG-2 | 0.3 |
| 5a | EGFR, PDGFRβ | PC-3 | 6.6 |
| 5a | EGFR, PDGFRβ | HCT-116 | 7 |
| PD180970 | Bcr-Abl (in vivo) | K562 | 0.17 |
| PD180970 | Bcr-Abl (in vitro) | - | 0.005 |
| PD180970 | Abl (in vitro) | - | 0.0022 |
The cell cycle is a tightly regulated process, and its dysregulation is a fundamental aspect of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. This compound derivatives have been investigated as inhibitors of CDKs, particularly CDK4 and CDK6.
The FDA-approved drug Palbociclib (PD 0332991) , used for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core structure and is a highly selective inhibitor of CDK4 and CDK6. While not a 4(1H)-one, its structural similarity highlights the potential of the broader pyrido[2,3-d]pyrimidine scaffold in targeting CDKs.
Kinase Inhibition
Structure-Activity Relationship (SAR) Studies in Anticancer Agents
The development of this compound derivatives as anticancer agents has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that influence the cytotoxic and kinase inhibitory activities of these compounds.
The core Pyrido[2,3-d]pyrimidine pharmacophore is considered essential for anticancer activity. researchgate.net Modifications at various positions on this scaffold have led to significant changes in potency and selectivity. For instance, the presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine ring has been associated with maximum anticancer activity. nih.gov The nature of substituents at the C-5 and C-7 positions also plays a crucial role. For example, compounds with a 4-chlorophenyl group at C-7 and a 4-CH3-phenyl group at C-5 have demonstrated significant anticancer efficacy. nih.gov
Furthermore, the expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold into a tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system has been shown to have a favorable impact on anticancer activity. nih.gov Within this tetracyclic series, the presence of an electron-donating methoxy (OCH3) group at the 4-position of the phenyl ring attached to the quinazoline (B50416) moiety was found to be beneficial for activity. nih.gov Conversely, modifying these tetracyclic derivatives into hydrazinyl derivatives led to a decrease in anticancer activity against prostate cancer cell lines. nih.gov
Table 1: Summary of Structure-Activity Relationships of this compound Derivatives as Anticancer Agents
| Position/Modification | Effect on Anticancer Activity | Reference |
|---|---|---|
| Core Scaffold | Pyrido[2,3-d]pyrimidine pharmacophore is essential. | researchgate.net |
| C-2 Position | Presence of a carbonyl group enhances activity. | nih.gov |
| C-5 and C-7 Positions | Substituents like 4-CH3-phenyl (C-5) and 4-chlorophenyl (C-7) are favorable. | nih.gov |
| Scaffold Extension | Tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives show preferred activity. | nih.gov |
| Substituent Effects | Electron-donating groups (e.g., OCH3) can be beneficial. | nih.gov |
| Functional Group Conversion | Thioxo to hydrazide moiety conversion enhances anti-hepatic cancer activity. | nih.gov |
| Steric Factors | Bulky groups tend to reduce efficacy. | nih.gov |
Antimicrobial Properties
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.
Antibacterial Activity
Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of 2-thioxodihydropyrido[2,3-d]pyrimidines exhibited broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 µg/mL. rsc.org Another study reported that certain 2-pyrazoline (B94618) derivatives incorporating the pyrido[2,3-d]pyrimidine moiety showed significant activity against both Gram-positive and Gram-negative bacteria, with MICs ranging from 4-30 μg/mL. arkat-usa.orgresearchgate.net
One particular derivative, 1-(5-p-Bromobenzyliden-4-oxothiazol-2-yl)-3-(thien-2-yl)-5-(1H-indol-3-yl)-2-pyrazoline, displayed potent antibacterial activity against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MICs of 4, 15, 14, and 18 μg/ml, respectively. arkat-usa.org In contrast, some 2-aminopyridines and pyrido[2,3-d]pyrimidin-4(1H)-ones showed only moderate antibacterial properties. arkat-usa.orgresearchgate.net It has also been observed that dehydrogenated this compound derivatives showed less antibacterial activity compared to their dihydro counterparts. researchgate.net
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Type | Bacterial Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Broad Spectrum | 0.49 - 3.9 | rsc.org |
| 2-Pyrazoline derivatives | Gram-positive and Gram-negative | 4 - 30 | arkat-usa.orgresearchgate.net |
| 1-(5-p-Bromobenzyliden-4-oxothiazol-2-yl)-3-(thien-2-yl)-5-(1H-indol-3-yl)-2-pyrazoline | B. cereus, S. aureus, P. aeruginosa, E. coli | 4, 15, 14, 18 | arkat-usa.org |
| 2-Aminopyridines and Pyrido[2,3-d]pyrimidin-4(1H)-ones | General | Moderate Activity | arkat-usa.orgresearchgate.net |
| 2-Substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | B. subtilis, S. aureus, E. coli, K. pneumoniae | 1.25 (for one derivative) | researchgate.net |
Antifungal Activity
This compound derivatives have also been evaluated for their antifungal properties. A number of synthesized compounds were tested against fungal species such as Geotrichum candidum, Candida albicans, Trichophyton rubrum, and Aspergillus flavus. arkat-usa.org One study found that a 2-thioxodihydropyrido[2,3-d]pyrimidine derivative displayed reasonable antifungal activity with an MIC of 31.25 μg/mL, and further modifications to this series yielded compounds with moderate to strong antifungal activity (MIC values of 1.95–15.63 μg mL−1). rsc.org
In another study, while some synthesized pyrido[2,3-d]pyrimidine derivatives showed significant antifungal activity, others were found to be inactive at a concentration of 200 µg/ml. researchgate.neteurjchem.com This highlights the importance of specific structural features for potent antifungal action.
Antiviral Activity
The antiviral potential of pyrido[2,3-d]pyrimidine derivatives has been an area of active research. These compounds have been investigated for their efficacy against a range of viruses. For instance, pyridine (B92270) derivatives, the parent heterocyclic system, have shown significant effectiveness against Herpes simplex virus type 1 (HSV-1). arkat-usa.org More specifically, certain pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on the replication of SARS-CoV-2. tandfonline.com
A study focusing on the main protease (Mpro) of SARS-CoV-2 identified a hydrazinylpyridopyrimidine derivative and a triazolopyrimidine derivative with IC50 values of 10.69 µM and 8.723 µM, respectively, indicating their potential as inhibitors of this crucial viral enzyme. tandfonline.com
Antileishmanial Activity
Recent studies have explored the efficacy of pyrido[2,3-d]pyrimidine derivatives against Leishmania parasites. A series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, synthesized from indole (B1671886) chalcones and 6-aminouracil (B15529), demonstrated exceptional in vitro antileishmanial activity against promastigotes of Leishmania donovani. nih.gov
Specifically, three compounds from this series exhibited IC50 values ranging from 10.23 ± 1.50 to 15.58 ± 1.67 µg/ml, which is significantly more potent than the standard drug pentostam (IC50 of 500 μg/ml). nih.gov Molecular modeling studies suggest that these compounds may exert their antileishmanial effect by interacting with key parasitic enzymes such as dihydrofolate reductase, pteridine (B1203161) reductase, and thymidylate kinase. nih.gov
Activity against Toxoplasma gondii and Pneumocystis carinii
Pyrido[2,3-d]pyrimidines have been investigated for their activity against the opportunistic pathogens Toxoplasma gondii and Pneumocystis carinii. This activity is often attributed to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism for these organisms. nih.govresearchgate.net
While specific pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against T. gondii and P. carinii in cell cultures, it is important to note the species-specific differences in the target enzyme. For instance, there is a 38% difference in the amino acid sequence of Pneumocystis carinii DHFR (pcDHFR) and Pneumocystis jirovecii DHFR (pjDHFR), the species that infects humans. nih.gov This suggests that compounds active against the former may not necessarily be effective against the latter. Therefore, recent research has focused on developing derivatives with selective inhibitory activity against pjDHFR. nih.gov
Structure-Activity Relationship (SAR) in Antimicrobial Agents
The structure-activity relationship (SAR) for this compound derivatives as antimicrobial agents reveals that the nature and position of substituents on the core structure significantly influence their biological activity.
A study involving the synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles identified key pharmacophore sites for antibacterial activity. The analysis suggested that the conversion of a nitrile group to an amide can restore a vital intramolecular interaction, offering a crucial template for antibacterial action rsc.org.
In another series of 2-thioxodihydropyrido[2,3-d]pyrimidines, compound 10a was identified as having broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49–3.9 μg/mL. scispace.comrsc.org A subsequent synthesis of a small library of related compounds showed that derivatives 10a and 10d–i exhibited broad antimicrobial activity (MIC = 0.49–7.81 μg/mL) and moderate to strong antifungal activity (MIC = 1.95–15.63 μg/mL) scispace.comrsc.org.
Further research on novel Pyrido[2,3-d]pyrimidin-4(1H)-ones linked with other heterocyclic systems, such as 2-pyrazolines, demonstrated that the pyrazoline derivatives had significant antibacterial effects, with MICs ranging from 4-30 μg/mL, which was superior to the corresponding pyridine precursors. arkat-usa.orgresearchgate.net Specifically, the compound 5-(4-bromophenyl)-1-(5-(1-(4-chlorophenyl)-5-(thien-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-oxothiazol-2-yl)-3-(thien-2-yl)-5-(1H-indol-3-yl)-2-pyrazoline (14) showed a notable MIC of 4 µg/mL against certain strains researchgate.net.
The antimicrobial activity of a series of newly synthesized pyrimidine (B1678525) and pyrimido[4,5-d]pyrimidine (B13093195) derivatives was evaluated against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds 3a, 3b, 3d, 4a-d, 9c, and 10b possessed strong antimicrobial effects against all tested microorganisms when compared to reference drugs nih.gov. This highlights that specific substitutions on the pyrimidine core are crucial for potent antimicrobial action.
| Compound Series | Key Findings | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-thioxodihydropyrido[2,3-d]pyrimidines (10a, 10d-i) | Broad-spectrum antibacterial and antifungal activity. | 0.49–7.81 (Antibacterial) 1.95–15.63 (Antifungal) | scispace.comrsc.org |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones and 2-Pyrazolines | 2-Pyrazoline derivatives showed more significant activity than pyridine precursors. | 4–30 (Antibacterial) | arkat-usa.orgresearchgate.net |
| Pyrido[2,3-d] researchgate.netuni-konstanz.deiasp-pain.orgtriazolo[4,3-a]pyrimidin-5-ones | Displayed excellent activity against most tested microorganisms. | N/A | nih.gov |
Anti-inflammatory Activity
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of the inducible COX-2 isozyme over the constitutive COX-1 isozyme is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.netuni-konstanz.deiasp-pain.orgnih.gov Several series of this compound derivatives have demonstrated potent and selective COX-2 inhibitory activity.
In one study, novel pyridopyrimidine derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The compound 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one (9d) was identified as the most potent COX-2 inhibitor, with an IC50 value of 0.54 µM, which is more potent than the reference drug celecoxib (B62257) (IC50 = 1.11 µM). uni-konstanz.deiasp-pain.orgnih.gov This compound also showed a higher selectivity index (SI) of 6.56 compared to celecoxib's SI of 5.12 uni-konstanz.denih.gov.
Another investigation into ethyl pyridopyrimidinone-benzoates found that compounds IIId, IIIf, IIIg, and IIIi exerted significant COX-2 inhibitory activity, with IC50 values ranging from 0.67 to 1.02 µM, again comparing favorably to celecoxib (IC50 = 1.11 µM) researchgate.net.
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Drug (Celecoxib) IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 9d | 0.54 | 6.56 | 1.11 | uni-konstanz.denih.gov |
| Compound IIId | 0.67–1.02 | N/A | 1.11 | researchgate.net |
| Compound IIIf | 0.67–1.02 | N/A | 1.11 | researchgate.net |
| Compound IIIg | 0.67–1.02 | N/A | 1.11 | researchgate.net |
| Compound IIIi | 0.67–1.02 | N/A | 1.11 | researchgate.net |
Gastric Safety Profile
A significant advantage of selective COX-2 inhibitors is their improved gastric safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). youtube.com Studies on this compound derivatives have confirmed this characteristic.
The gastric ulcerogenic potential of the most potent anti-inflammatory compounds was evaluated. The derivatives IIIf–h showed a significantly lower ulcerogenic liability than the non-selective NSAID indomethacin (B1671933) and had an effect comparable to celecoxib researchgate.net. Similarly, the gastroprotective effects of derivatives 9d, 9e, 9f, 9g, and 9h were investigated, with compounds 2-Hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-one (9d) and 7-(chlorophenyl)-hydrazino-5-(4-methoxyphenyl)-3H-pyrido[2,3-d)pyrimidin-4-one (9e) showing ulcer indices of 1.0 and 0.5, respectively, which are comparable to celecoxib (0.5). uni-konstanz.deiasp-pain.orgnih.gov Another study on 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones also noted that the compounds exhibited one-third of the ulcer index of reference drugs like aspirin (B1665792) and diclofenac (B195802) nih.gov.
| Compound | Ulcer Index | Reference Drug | Reference Drug Ulcer Index | Reference |
|---|---|---|---|---|
| Compound 9d | 1.0 | Celecoxib | 0.5 | uni-konstanz.denih.gov |
| Compound 9e | 0.5 | Celecoxib | 0.5 | uni-konstanz.denih.gov |
| Compounds IIIf-h | Comparable to Celecoxib | Indomethacin | Significantly Higher | researchgate.net |
| 4-substituted derivatives | 1/3 of reference | Aspirin/Diclofenac | N/A | nih.gov |
Other Biological Activities
CNS Depressive Effects
Certain this compound derivatives have been synthesized and evaluated for their activity on the central nervous system (CNS). Research into 2-(pyridylethenyl) derivatives of 3H-pyrido[2,3-d]pyrimidin-4-one was conducted with the expectation of finding depressive activity on the CNS. Within this series, compounds Vh and Vi were reported to show weak analgesic activities, which can be associated with CNS effects nih.gov. Some pyrazole (B372694) derivatives, a class of compounds sometimes studied alongside pyrimidines, have also shown considerable CNS depressant activity in animal models nih.gov. While direct, extensive evidence for strong CNS depressive effects of the core this compound structure is limited in the provided context, these initial findings suggest a potential for neuropharmacological activity.
Anticonvulsant Activity
The this compound scaffold has served as a basis for the development of novel anticonvulsant agents. Epilepsy is a chronic neurological disorder, and the search for new, effective antiepileptic drugs is ongoing researcher.life.
A series of 2-substituted-3-arylpyrido[2,3-d]pyrimidinones were prepared and evaluated for anticonvulsant properties. Compounds 4a-c , which feature a 2-oxo-2-(4-pyridyl)ethyl group at the 2-position and a 2-substituted phenyl moiety at the 3-position, demonstrated the most potent anti-seizure activity. These compounds were highly effective in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice at low doses nih.gov.
Another study designed and synthesized a series of Pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants. Pharmacological screening revealed that compounds 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one (4a) and 4-(3-fluorobenzyl)-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one (4e) possessed the greatest anticonvulsant activity, proving more efficient than the reference drug carbamazepine (B1668303) in the MES test researchgate.net. The anticonvulsant properties of these drugs are thought to be mediated through various mechanisms, including modulation of voltage-gated ion channels or enhancement of GABA-mediated inhibition epilepsysociety.org.uk.
| Compound Series/Name | Anticonvulsant Test | Key Findings | Reference |
|---|---|---|---|
| Compounds 4a-c (2-substituted-3-aryl) | MES & scPTZ | Displayed most potent anti-seizure activity at doses in the 3-10mg/kg range. | nih.gov |
| Compound 4a (tetrazolo[1,5-a]pyrimidin-5(4H)-one) | MES | Exhibited greater anticonvulsant activity (PI 12.02) than carbamazepine. | researchgate.net |
| Compound 4e (tetrazolo[1,5-a]pyrimidin-5(4H)-one) | MES | Exhibited greater anticonvulsant activity (PI 12.25) than carbamazepine. | researchgate.net |
Antipyretic Activity
The Pyrido[2,3-d]pyrimidine scaffold is recognized as an emerging and important structure in the field of medicinal chemistry, associated with a wide range of biological activities, including antipyretic properties. researchgate.netrsc.orgrsc.org Research has highlighted that various derivatives of this compound exhibit potential as antipyretic agents, alongside other effects such as antitumor, antibacterial, and anticonvulsant activities. researchgate.netrsc.orgrsc.org The diverse pharmacological profile of these derivatives makes them promising candidates for further investigation in drug development. researchgate.netsciforum.net
Analgesic Effects
Certain derivatives of this compound have demonstrated notable analgesic properties. One study synthesized a series of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones and evaluated their analgesic and anti-inflammatory activities. researchgate.net Specifically, compound 4c from this series showed significant analgesic effects, exhibiting 64% and 72% activity in assessments. researchgate.net
Another derivative, 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP) , has been identified as a potent TRPV1 antagonist with excellent analgesic properties. researchgate.net This compound effectively reversed visceral hypersensitivity and somatic inflammatory pain in rat models. researchgate.net Further studies using a neuropathic pain model in TRPV1 null mice confirmed that the analgesic effects of BCTP are mediated solely through the inhibition of TRPV1. researchgate.net
Table 1: Analgesic Activity of Selected this compound Derivatives
| Compound | Key Findings |
|---|---|
| Compound 4c | Showed 64% and 72% analgesic activity in evaluations. researchgate.net |
| BCTP | A potent TRPV1 antagonist that reverses visceral and inflammatory pain. researchgate.net |
Diuretic Activity
The diuretic potential of this compound derivatives has also been explored. A study involving 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives investigated their diuretic, natriuretic, and kaliuretic activities in male Wistar rats. nih.gov
Within this study, the 6-amino-1(H),3(H)-2-phenyl derivatives were found to be active as diuretics, with their efficacy dependent on the dipolar moment of the substituent at the 4'-position. nih.gov These compounds induced moderate potassium release. nih.gov Notably, the compound 6-amino-2-(4-trifluoromethylphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one (4f) maintained its diuretic activity at doses as low as 3 mg/kg. nih.gov In contrast, the 1,3-dimethyl-6-nitro-2-phenyl derivatives were also active, with activity influenced by the electronic character of the 4'-substituent, and were observed to be sodium-sparing. nih.gov
Antiallergic Activity
The Pyrido[2,3-d]pyrimidine scaffold is associated with antihistaminic activity, a key component of antiallergic effects. While direct studies on this compound are limited, research on related structures provides insight into this potential. For instance, a series of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, a structurally similar class of compounds, were evaluated for their antiallergy activity in the rat passive cutaneous anaphylaxis test. nih.gov Several of these compounds demonstrated potent oral activity, proving superior to established antiallergic agents like disodium (B8443419) cromoglycate and doxantrazole. nih.gov
Antihypertensive Activity
Derivatives of Pyrido[2,3-d]pyrimidine have been extensively investigated for their potential as antihypertensive agents. sciforum.net A significant body of research has focused on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives . nih.gov
One study prepared and evaluated a series of 51 such derivatives for their antihypertensive activity in conscious, spontaneously hypertensive rats. nih.gov A number of these compounds effectively lowered blood pressure in a gradual and sustained manner. nih.gov Notably, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) reduced blood pressure to normotensive levels at oral doses of 10-50 mg/kg. nih.gov Furthermore, these normalized blood pressure levels could be maintained with single daily oral doses. nih.gov
Subsequent research explored the effects of acylating the 7-amino group of these compounds. nih.gov While many of these 7-acyl amide analogues showed good oral antihypertensive activity, their profiles differed from the parent compounds, often exhibiting a shorter onset of action. nih.gov Other research has also explored different pyrimidine derivatives as antihypertensive agents, with some showing the ability to decrease mean arterial blood pressure by acting as calcium channel blockers. researchgate.net
Table 2: Antihypertensive Activity of a Selected Pyrido[2,3-d]pyrimidine Derivative
| Compound | Activity |
|---|
| 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) | Lowered blood pressure to normal levels at 10-50 mg/kg oral doses in hypertensive rats. nih.gov |
Inhibition of Human Carbonic Anhydrase I and II
A series of novel Pyrido[2,3-d]pyrimidine derivatives containing an indole ring have been synthesized and evaluated for their in vitro inhibitory effects on purified human carbonic anhydrase I and II (hCA I and hCA II). nih.govnih.gov All tested compounds were found to inhibit the enzymatic activities of both hCA I and hCA II. nih.govnih.gov
Among the synthesized derivatives, compound 7e was identified as the most active inhibitor of hCA I, with an IC50 value of 6.79 µM. nih.govnih.gov For hCA II, the indolylchalcone derivative 5g demonstrated the highest inhibitory activity, with an IC50 of 7.22 µM. nih.govnih.gov Structure-activity relationship studies indicated that the presence of a methyl group attached to the uracil (B121893) ring enhances the inhibitory activities for both hCA I and hCA II. nih.govnih.gov
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against hCA I and hCA II
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 7e | hCA I | 6.79 nih.govnih.gov |
Activity in Myotonic Dystrophy Models (CUG-binding molecules)
Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of CUG repeats in DMPK transcripts, which leads to the sequestration of essential proteins like MBNL1. nih.govnih.gov The development of small molecules that can bind to these CUG repeats and prevent protein sequestration is a primary therapeutic strategy. nih.gov
Researchers have identified Pyrido[2,3-d]pyrimidine derivatives as suitable CUG-binding small molecules through in silico methods. nih.gov The in vitro affinity of selected compounds for CUG repeats was confirmed using fluorescence polarization spectroscopy. nih.gov
Two compounds, referred to as compound 1-2 and compound 2-5 , which showed the strongest affinity for CUG repeats, were further evaluated for their biological activity in DM1 mutant cells and Drosophila models. nih.gov These compounds were found to increase the levels of free MBNL1 in patient-derived myoblasts and significantly improved locomotion in DM1 fly models. nih.gov It is hypothesized that these compounds bind to the CUG repeats through a pattern of one triple hydrogen-bond per Pyrido[2,3-d]pyrimidine subunit. nih.gov
Phosphodiesterase Inhibition
Derivatives of the this compound scaffold have been investigated for their potential to inhibit phosphodiesterases (PDEs), a diverse family of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of specific PDE isoforms has therapeutic implications for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. Research has demonstrated that modifications to the pyrido[2,3-d]pyrimidine core can yield potent and selective inhibitors of various PDE isoforms, most notably PDE4 and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
A series of pyrido[2,3-d]pyrimidine-2,4-diones has been synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. The study by Nam and colleagues in 2001 explored the structure-activity relationships of these derivatives, leading to the identification of compounds with significant PDE4 inhibitory potency.
Notably, certain compounds from this series demonstrated potent inhibition of the PDE4 enzyme. The detailed inhibitory activities of selected pyrido[2,3-d]pyrimidine-2,4-dione derivatives against PDE4 are presented below.
| Compound | Substituents | IC50 (µM) |
|---|---|---|
| 5a | R = H | >100 |
| 5f | R = 3-Cyclopentyloxy-4-methoxyphenyl | 0.31 |
| 5l | R = 3,4-Dimethoxyphenyl | 1.5 |
| 6f | R = 3-Cyclopentyloxy-4-methoxyphenyl, R' = CH3 | 0.28 |
More recently, derivatives of pyrido[2,3-d]pyrimidin-7-one have been identified as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that hydrolyzes cyclic dinucleotides, such as cGAMP, which are crucial signaling molecules in the innate immune system. Inhibition of ENPP1 can enhance the anti-tumor immune response. A 2024 study by Sun and colleagues described the design, synthesis, and biological evaluation of a series of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. Their optimization efforts led to the discovery of compound 31 , which exhibited significant potency in ENPP1 inhibition.
The inhibitory activities of key pyrido[2,3-d]pyrimidin-7-one derivatives against ENPP1 are detailed in the following table.
| Compound | Modifications | IC50 (nM) |
|---|---|---|
| Lead Compound | Initial scaffold | ~1000 |
| Compound 31 | Optimized substituents | Sub-nanomolar range |
These findings underscore the versatility of the this compound core structure as a template for the design of potent and selective phosphodiesterase inhibitors. The ability to target different PDE isoforms through specific substitutions on this scaffold highlights its potential for the development of novel therapeutic agents for a variety of diseases.
Computational and in Silico Studies of Pyrido 2,3 D Pyrimidin 4 1h One
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level.
Molecular docking studies have revealed that pyrido[2,3-d]pyrimidin-4(1H)-one derivatives can establish multiple points of interaction within the active sites of various protein targets. The core scaffold often participates in hydrogen bonding, a critical interaction for stable binding. For instance, the pyrimidine (B1678525) portion of the ring system can form hydrogen bonds with key residues in the hinge region of kinases. researchgate.net Additionally, various substituents on the this compound core can engage in hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex. derpharmachemica.comacs.org The strategic placement of functional groups allows for tailored interactions, enhancing the binding affinity and specificity of the compounds. researchgate.net
The versatility of the this compound scaffold is evident from its ability to bind to a range of enzymes implicated in cancer and other diseases.
EGFR (Epidermal Growth Factor Receptor): Docking studies of this compound derivatives into the ATP-binding site of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of EGFR have been performed. nih.govnih.gov These studies have shown that the pyrido[2,3-d]pyrimidine (B1209978) core can mimic the binding of the natural ligand, ATP. nih.govresearchgate.net Specific derivatives have demonstrated the ability to form crucial hydrogen bonds with key amino acid residues in the kinase hinge region, a characteristic of many potent EGFR inhibitors. nih.govresearchgate.net For example, compound 8a showed high inhibitory activity against both EGFRWT and EGFRT790M. nih.govtandfonline.com
CDK4/cyclin D1 (Cyclin-Dependent Kinase 4/cyclin D1): As a key regulator of the cell cycle, CDK4/cyclin D1 is a significant target in cancer therapy. Molecular docking has been used to investigate the binding of this compound derivatives to CDK4. nih.govresearchgate.net These studies have helped to elucidate the binding mode of active compounds, such as compound 5a , which has shown promising inhibitory activity against CDK4/cyclin D1. nih.govresearchgate.net
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in several types of cancer. The binding of this compound derivatives to PIM-1 has been explored through molecular docking. rsc.org These studies have provided insights into the interactions that contribute to the inhibitory activity of these compounds, highlighting the potential for hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, SAR studies have provided valuable insights into how different substituents at various positions on the ring system influence biological activity.
Key findings from SAR studies include:
Expansion of the core structure to a tetracyclic system, as seen in 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives, has been shown to enhance anticancer activity. nih.govtandfonline.com
The presence of an electron-donating group, such as a methoxy (B1213986) group, at the 4-position of the terminal phenyl ring can be beneficial for activity. nih.gov
Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position led to enhanced potency and bioavailability in a series of tyrosine kinase inhibitors. acs.org
Substitution at the 6-position with a 3',5'-dimethoxyphenyl group resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase. acs.org
Table 1: SAR Highlights for this compound Derivatives
| Position of Substitution | Substituent/Modification | Effect on Activity | Target(s) | Reference(s) |
| Core Structure | Expansion to tetracyclic system | Enhanced anticancer activity | Cancer cells | nih.govtandfonline.com |
| 2-position | [4-(diethylamino)butyl]amino side chain | Enhanced potency and bioavailability | Tyrosine kinases | acs.org |
| 4-position (of terminal phenyl) | Methoxy group (electron-donating) | Beneficial for activity | Cancer cells | nih.gov |
| 6-position | 3',5'-dimethoxyphenyl group | Highly selective inhibition | FGFr tyrosine kinase | acs.org |
Virtual Screening and Scaffold Analysis
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been applied to identify novel pyrido[2,3-d]pyrimidine derivatives with potential therapeutic activity. For instance, virtual screening of a pyrido[2,3-d]pyrimidine database led to the identification of potential inhibitors of human thymidylate synthase. researchgate.net
Scaffold analysis involves identifying a common core structure (scaffold) in a set of biologically active molecules. The pyrido[2,3-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry due to its ability to serve as a template for the design of inhibitors for various targets. plos.org Analysis of different heterocyclic scaffolds has shown that the pyrido[2,3-d]pyrimidine core is a key component in molecules targeting cancer-related proteins.
Druggability Analysis
Druggability analysis assesses whether a biological target is likely to bind to a small molecule with high affinity and selectivity, a key consideration for drug development. The binding sites of enzymes like EGFR and PIM-1 have been analyzed for their druggability, with studies confirming that these pockets are well-suited for interaction with small molecules like this compound derivatives. acs.orgplos.org These analyses often highlight key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic pockets, which can be exploited in the design of potent inhibitors. plos.org
Pharmacokinetic Behavior Predictions
In silico ADME (absorption, distribution, metabolism, and excretion) predictions are essential for evaluating the drug-like properties of new chemical entities. Several studies have reported the in silico evaluation of this compound derivatives. These predictions suggest that many derivatives possess favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity risks. tandfonline.comirispublishers.com For example, studies have shown that certain derivatives have predicted high gastrointestinal absorption. nih.gov The structural diversity of these compounds leads to a wide range of predicted pharmacokinetic properties, allowing for the selection of candidates with desirable ADME profiles for further development. nih.gov
Table 2: Predicted Pharmacokinetic Properties of Select this compound Derivatives
| Compound | Predicted Property | Value/Outcome | Reference(s) |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Solubility in simulated intestinal fluid | 12.6 µM to 13.8 mM | nih.gov |
| Caco-2 permeability | 1.2 x 10⁻⁶ to 90.7 x 10⁻⁶ cm/s | nih.gov | |
| In vitro predicted human in vivo intrinsic clearance | 0 to 159 ml/min/kg | nih.gov | |
| Compounds 8 and 14 | Predicted wlogP | 3.65 and 3.24 | |
| Blood-Brain Barrier (BBB) Permeability | No | ||
| GIT Absorption | High | ||
| Compound 10a | Drug-likeness | Good traditional drug-like properties | nih.gov |
Future Directions and Research Perspectives for Pyrido 2,3 D Pyrimidin 4 1h One
Development of Novel Selective Inhibitors
The development of novel and selective inhibitors based on the pyrido[2,3-d]pyrimidin-4(1H)-one core is a primary focus of ongoing research. This scaffold has demonstrated significant potential as an inhibitor of various kinases and other enzymes implicated in disease.
A key area of interest is the design of selective tyrosine kinase inhibitors. For instance, screening of a compound library led to the identification of 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (PD-089828) as a broadly active tyrosine kinase inhibitor against platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), epidermal growth factor receptor (EGFr), and c-src. acs.org Subsequent structure-activity relationship (SAR) studies have aimed to enhance potency and selectivity. For example, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective FGFr tyrosine kinase inhibitor. acs.org
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a closely related structure, has been optimized to develop potent and selective inhibitors of NUAK1, a protein kinase implicated in cell adhesion, migration, and proliferation. nih.gov This highlights the potential of these scaffolds in developing treatments for neurodegenerative diseases. nih.gov
Furthermore, the pyrido[2,3-d]pyrimidine (B1209978) core is being explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govresearchgate.net The development of selective CDK inhibitors is a significant goal in cancer therapy. Palbociclib, a CDK4/6 inhibitor containing a pyrido[2,3-d]pyrimidine core, is already approved for the treatment of breast cancer. nih.gov Research is also focused on developing inhibitors for other targets like dihydrofolate reductase (DHFR) and biotin (B1667282) carboxylase. nih.gov
The following table summarizes some this compound derivatives and their inhibitory activities.
| Compound Name/Number | Target(s) | Key Findings |
| PD-089828 | PDGFr, FGFr, EGFr, c-src | Broadly active tyrosine kinase inhibitor. acs.org |
| Compound 4e | FGFr | Highly selective FGFr tyrosine kinase inhibitor. acs.org |
| Palbociclib (61) | CDK4/6 | Approved for breast cancer treatment. nih.gov |
| 2,4-diaminopyrido[2,3-d]pyrimidine (62) | Not specified | Shows dose-dependent antiangiogenic and proapoptotic actions. nih.gov |
| ON123300 | CDK4/CDK6/NUAK1 | Brain-penetrant but unselective inhibitor. nih.gov |
Exploration of New Therapeutic Areas
Beyond its established role in cancer, the this compound scaffold is being investigated for its potential in a variety of other therapeutic areas.
One promising application is in the treatment of neurodegenerative diseases . nih.gov The ability of certain derivatives to inhibit kinases like NUAK1, which is linked to tauopathy, opens up possibilities for developing treatments for conditions such as Alzheimer's disease. nih.govgoogle.commdpi.com
The antimicrobial properties of pyrido[2,3-d]pyrimidin-4(1H)-ones are also under investigation. A library of these compounds was screened, leading to the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, which exhibited broad-spectrum antibacterial and reasonable antifungal activity. scispace.com
Furthermore, this scaffold has shown potential in the treatment of inflammatory diseases . Some derivatives have demonstrated analgesic and anti-inflammatory activities. rjptonline.org The chemokine receptor CXCR2, which is involved in inflammatory and autoimmune diseases, has been identified as a target for pyrido[3,4-d]pyrimidine (B3350098) analogues, a related class of compounds. smolecule.com
The diverse biological activities of pyrido[2,3-d]pyrimidines, including anticonvulsant and antipyretic effects, suggest that further exploration could uncover even more therapeutic applications. nih.govsmolecule.com
Design of Compounds with Improved Safety Profiles and Reduced Resistance
A significant challenge in drug development is overcoming drug resistance and minimizing side effects. Research into this compound derivatives is actively addressing these issues.
One strategy to combat resistance is the development of inhibitors that are effective against mutant forms of target proteins. For example, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized to target both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptors. nih.govsemanticscholar.org The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors. tandfonline.com Some of these novel compounds have shown potent inhibitory activity against the resistant mutant. nih.govsemanticscholar.org
Improving the safety profile involves designing compounds with greater selectivity for their intended targets, thereby reducing off-target effects. The development of highly selective inhibitors, such as the previously mentioned FGFr inhibitor, is a key step in this direction. acs.org Additionally, computational methods are being employed to predict the toxicity of new compounds early in the drug discovery process. irispublishers.com
The synthesis of combinatorial libraries allows for the rapid generation of a diverse range of compounds, which can then be screened for improved efficacy and safety. benthamdirect.comresearchgate.net This approach, combined with a deeper understanding of the structure-activity relationships, will be crucial in developing the next generation of safer and more effective this compound-based drugs.
Advanced Computational Approaches for Drug Discovery
Advanced computational methods are playing an increasingly important role in the discovery and development of drugs based on the this compound scaffold. These in silico techniques offer a faster and more cost-effective way to identify and optimize potential drug candidates. irispublishers.com
Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to its target protein. irispublishers.com This method has been instrumental in understanding the binding modes of pyrido[2,3-d]pyrimidine derivatives with various kinases and in guiding the design of more potent inhibitors. nih.govtandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. 3D-QSAR models have been developed for pyrido[2,3-d]pyrimidine derivatives to understand the relationship between their chemical structure and biological activity. ijddd.combohrium.com These models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug development. In silico tools are used to evaluate the drug-like properties of pyrido[2,3-d]pyrimidine derivatives, helping to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity. irispublishers.com
These computational approaches, often used in combination, are accelerating the pace of drug discovery by enabling a more rational and targeted design of novel this compound-based therapeutics.
Combinatorial Library Generation
The generation of combinatorial libraries of this compound derivatives is a powerful strategy for discovering new drug leads and optimizing existing ones. This approach allows for the rapid synthesis of a large and diverse set of compounds, which can then be screened for desired biological activities.
Several synthetic methods have been developed to facilitate the creation of these libraries. One-pot, three-component reactions are particularly efficient for this purpose, allowing for the assembly of the pyrido[2,3-d]pyrimidine core from simple starting materials in a single step. benthamdirect.comnih.gov For example, a facile synthesis of a combinatorial library of pyrido[2,3-d]pyrimidines has been achieved through the condensation of β-oxodithioesters, 1,3-dimethyl-6-amino uracil (B121893), and various aldehydes. benthamdirect.com
Solid-phase synthesis is another valuable technique for generating combinatorial libraries. researchgate.net This method involves attaching the growing molecule to a solid support, which simplifies the purification process and allows for the automation of the synthesis. A solid-phase synthesis of trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones has been developed, enabling the creation of a diverse range of compounds with high purity. researchgate.net
The compounds generated from these libraries can be screened against a variety of biological targets to identify new inhibitors and explore new therapeutic applications. This high-throughput approach, combined with computational methods, significantly accelerates the drug discovery process.
Q & A
Q. Basic Analytical Approaches
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, ¹H NMR (CD₃OD) of a derivative showed δ 8.90 (s, 1H) for aromatic protons and δ 4.46 (s, 1H) for methylene groups .
- X-ray Crystallography : Used to resolve crystal structures, such as spiro[cyclopentane-1,2′-pyrido[2,3-d]pyrimidin]-4′(3′H)-one, confirming fused-ring geometry .
How do substituents at the 2- and 4-positions affect biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- 2-Thioxo substitution : Enhances antibacterial activity against E. coli and S. aureus by increasing electrophilicity .
- 4-Aryl groups : Improve binding to mPGES-1 (microsomal prostaglandin E₂ synthase-1), with 3,4-dichlorophenyl derivatives showing potent anti-inflammatory effects .
- Allyl or propargyl chains : At the 3-position increase bioavailability and metabolic stability .
What strategies optimize yields in multi-component syntheses?
Q. Advanced Methodological Design
- One-pot reactions : Combining formamide, DMF-DMA (dimethylformamide-dimethylacetal), and propargylamine in acetic acid yields 86% of 6-bromo-3-(prop-2-ynyl) derivatives .
- Catalyst selection : Using trifluoroacetic acid as a catalyst in cyclization reactions improves regioselectivity and reduces byproducts .
How to address discrepancies in reported synthetic yields?
Data Contradiction Analysis
Discrepancies (e.g., 49% vs. 86% yields) arise from variables like:
- Reaction conditions : Microwave vs. conventional heating impacts kinetics .
- Catalyst purity : Trace impurities in formamide or trifluoroacetic acid alter reaction pathways .
- Workup protocols : Differences in extraction or crystallization methods affect isolated yields .
What role do these compounds play in mPGES-1 inhibition?
Therapeutic Application Focus
Pyrido[2,3-d]pyrimidinones are potent mPGES-1 inhibitors, offering anti-inflammatory benefits without COX-2 cardiovascular risks. Key modifications include:
- 2-Aryl substitutions : Enhance enzyme binding (e.g., 3,4-dichlorophenyl increases IC₅₀ values) .
- Quinazolinone hybrids : Improve selectivity by mimicking prostaglandin H₂ binding motifs .
How to perform SAR studies on these derivatives?
Q. Methodological Framework for SAR
- Substituent libraries : Synthesize derivatives with varied aryl, alkyl, or thio groups at positions 2, 3, and 4 .
- Bioassays : Test in vitro for antibacterial (MIC against S. aureus) or anti-inflammatory (PGE₂ inhibition) activity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to mPGES-1 .
How to overcome regioselectivity challenges in cyclization?
Q. Advanced Synthetic Challenges
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) to direct cyclization .
- Solvent control : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over intermolecular side reactions .
What advanced techniques confirm stereochemistry in fused-ring systems?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
